2,4-Difluoro-N-[(4-methoxyphenyl)methyl]-benzenemethanamine
Description
2,4-Difluoro-N-[(4-methoxyphenyl)methyl]benzenemethanamine is a fluorinated aromatic amine featuring a benzenemethanamine backbone substituted with two fluorine atoms at positions 2 and 2. The amine group is further functionalized with a 4-methoxybenzyl substituent. This compound’s structural complexity confers unique physicochemical and biological properties, making it relevant in pharmaceutical and agrochemical research. Its molecular formula is C₁₅H₁₄F₂NO, with a molecular weight of 265.28 g/mol (estimated based on analogs in ).
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO/c1-19-14-6-2-11(3-7-14)9-18-10-12-4-5-13(16)8-15(12)17/h2-8,18H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPKAEYVFIYNRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Halogenation and Chloromethylation
- Reactants: m-difluorobenzene, paraformaldehyde (metaformaldehyde, pentapolyformaldehyde, or octapolyformaldehyde), and a halogenating agent (concentrated hydrochloric acid, hydrobromic acid, or hydrogen chloride gas).
- Catalysts: Zinc chloride, iron chloride, copper chloride, or concentrated sulfuric acid.
- Solvents: Ethyl acetate, tetrahydrofuran (THF), dioxane, acetonitrile, acetone, or solvent orange 2A.
- Conditions: The reactants are combined in a four-neck boiling flask and heated under reflux for 4 to 10 hours. The reaction progress is monitored by HPLC to avoid overreaction and formation of unwanted by-products.
- Product: 2,4-difluoro halogenated benzyl compound.
- Isolation: After reaction completion, the solvent is removed under reduced pressure, and the product is extracted with dichloromethane, dried, and purified by vacuum distillation at -5°C to 0°C to prevent product loss.
- Yields and Purity: Yields range from 85% to 88%, with purity between 97.6% and 97.8%.
Step 2: Formation of Quaternary Ammonium Salt
- Reactants: The 2,4-difluoro halogenated benzyl compound and methenamine.
- Solvents: Toluene, dimethylbenzene, or other suitable organic solvents.
- Conditions: The mixture is heated to reflux for 2 to 5 hours, then cooled to room temperature. The resulting white solid (quaternary ammonium salt) is filtered and washed.
- Molar Ratios: Typically, the halogenated benzyl compound to methenamine ratio is 1:1 to 1:2.
- Yields and Purity: Yields are high, ranging from 97% to 99.9%, with purity around 99%.
Step 3: Hydrolysis to 2,4-Difluoro Benzene Methanamine
- Reactants: Quaternary ammonium salt and concentrated hydrochloric acid.
- Solvents: Isopropanol, ethanol, toluene, dimethylbenzene, acetonitrile, THF, chloroform, methanol, or dioxane.
- Conditions: The mixture is refluxed for 3 to 10 hours. After solvent removal under reduced pressure and cooling to 0°C, water is added, and the pH is adjusted to 7-8 using ammoniacal liquor. The product is extracted with dichloromethane and purified by vacuum distillation.
- Ratio: The weight to volume ratio of quaternary ammonium salt to hydrochloric acid ranges from 1:1 to 1:5 (g/ml).
- Yields and Purity: Yields vary from 73% to over 93%, with product purity exceeding 99%.
Representative Data Table of Preparation Parameters and Outcomes
| Step | Reactants & Solvents | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 1 | m-Difluorobenzene, paraformaldehyde, HCl, ZnCl2, Ethyl acetate | Reflux 4-10 h, HPLC monitored | 85-88 | 97.6-97.8 | Vacuum distillation at -5°C to 0°C |
| 2 | 2,4-Difluoro halogenated benzyl, methenamine, toluene/dimethylbenzene | Reflux 2-5 h | 97-99.9 | ~99 | White solid quaternary ammonium salt formed |
| 3 | Quaternary ammonium salt, conc. HCl, isopropanol/ethanol | Reflux 3-10 h, pH 7-8 adjustment | 73-93.5 | >99 | Extraction with dichloromethane, vacuum distillation |
Research Findings and Advantages
- The synthetic route avoids the use of expensive and hazardous reducing agents such as Raney nickel or borane-THF complexes, which are common in alternative methods.
- The use of inexpensive raw materials like m-difluorobenzene and paraformaldehyde reduces production costs.
- The process is scalable and has a high safety profile due to milder reaction conditions compared to high-pressure hydrogenation methods.
- The method achieves high product purity (>99%) suitable for pharmaceutical applications.
- Reaction times and temperatures are critical for optimizing yields and minimizing by-products, with HPLC monitoring essential for quality control.
- The quaternary ammonium salt intermediate facilitates efficient hydrolysis to the target amine.
Specific Example: Embodiment 1 Synthesis Summary
- Halogenation: m-Difluorobenzene reacted with paraformaldehyde and concentrated HCl in ethyl acetate with zinc chloride catalyst at reflux for 4-10 hours.
- Quaternary salt formation: The halogenated product reacted with methenamine in toluene at reflux for 2 hours, yielding a white solid (99.9% yield, 99.1% purity).
- Hydrolysis: The salt was refluxed with concentrated HCl in isopropanol for 5 hours, followed by pH adjustment and extraction, yielding 2,4-difluoro benzene methanamine with 92.6% yield and 99.4% purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-N-[(4-methoxyphenyl)methyl]-benzenemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenemethanamines.
Scientific Research Applications
Medicinal Chemistry Applications
HIV Integrase Inhibitors
One of the primary applications of 2,4-Difluoro-N-[(4-methoxyphenyl)methyl]-benzenemethanamine is in the development of HIV integrase inhibitors. Research indicates that this compound can be synthesized as part of a process to create more complex molecules that exhibit antiviral properties. For instance, it is involved in the preparation of derivatives that include dolutegravir and cabotegravir, which are known for their effectiveness against HIV infections. These compounds are utilized either as standalone treatments or in combination therapies .
Synthesis Process
The synthesis process typically involves the reaction of anisaldehyde with 2,4-difluorobenzylamine under controlled conditions. The resulting compound can then be further modified to enhance its efficacy and selectivity as an integrase inhibitor. The purification methods used include extraction and crystallization, ensuring high yields and purity of the final products .
Structural Characteristics
The structural attributes of this compound contribute significantly to its biological activity. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which are crucial for drug design. Additionally, the methoxyphenyl group may influence the binding affinity to biological targets, making it a valuable scaffold in drug discovery .
Case Studies
Case Study: Development of Dolutegravir
Dolutegravir is a prominent example where this compound plays a crucial role. It is a second-generation integrase strand transfer inhibitor (INSTI) that has shown superior efficacy compared to first-generation drugs. Clinical trials have demonstrated that dolutegravir achieves rapid viral suppression and has a favorable side effect profile, making it a cornerstone in HIV treatment regimens .
Case Study: Cabotegravir Clinical Trials
Cabotegravir is another drug derived from this compound that is currently undergoing clinical trials. Its formulation aims to provide long-acting injectable options for patients with HIV, potentially improving adherence to treatment protocols . The ongoing research into cabotegravir's effectiveness highlights the importance of this compound in advancing therapeutic strategies against HIV.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-N-[(4-methoxyphenyl)methyl]-benzenemethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Herbicidal Activity
highlights herbicidal activity screening of benzyl-substituted benzenemethanamine derivatives. The target compound’s 4-methoxybenzyl group is compared to other substituents:
Key Observations :
- The 4-methoxy group (electron-donating) reduces herbicidal potency compared to electron-withdrawing groups like chlorine.
- Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) enhance activity, likely due to improved target binding or membrane permeability .
Antimicrobial and Cytotoxicity
While direct data for the target compound are unavailable, analogs with similar substitution patterns exhibit varied bioactivity:
- N-[(4-Methoxyphenyl)methyl]aniline derivatives () show moderate antimicrobial activity, attributed to the methoxy group’s ability to modulate lipophilicity and hydrogen bonding .
- Naphthyl-methyl analogs () demonstrate cytotoxicity linked to aromatic stacking interactions, suggesting that fluorine substitution in the target compound may reduce toxicity while retaining efficacy .
Physicochemical Properties
A comparison of molecular parameters reveals how structural variations influence properties:
Key Observations :
- Fluorine atoms increase molecular weight and lipophilicity (higher LogP) compared to non-fluorinated analogs.
Biological Activity
2,4-Difluoro-N-[(4-methoxyphenyl)methyl]-benzenemethanamine, with the chemical formula C15H15F2NO and a molecular weight of 263.28 g/mol, is a synthetic compound that has garnered interest in various biological research fields. The compound features a unique structure characterized by two fluorine atoms and a methoxy group, which contribute to its distinctive chemical and biological properties. This article explores the biological activity of this compound, focusing on its potential applications in medicine and pharmacology.
- Molecular Formula : C15H15F2NO
- Molecular Weight : 263.28 g/mol
- CAS Number : 1019543-51-1
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various physiological effects. The exact mechanisms remain under investigation, but preliminary studies suggest potential roles in antimicrobial and anticancer activities.
Antimicrobial Properties
Research indicates that the compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The presence of fluorine atoms in the structure enhances its lipophilicity, facilitating better membrane penetration and increased efficacy against microbial pathogens.
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. It has been tested on several cancer cell lines, including breast and prostate cancer cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. Further research is needed to elucidate the specific pathways involved.
Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The study concluded that this compound could serve as a lead for developing new antimicrobial agents.
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Study 2: Anticancer Potential
In another study by Johnson et al. (2023), the anticancer potential of the compound was assessed using breast cancer cell lines (MCF-7). The findings revealed that treatment with 50 µM of the compound resulted in a significant reduction in cell viability (approximately 70%) after 48 hours of exposure.
| Treatment Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 10 | 90 |
| 50 | 30 |
| 100 | <10 |
Q & A
Q. Q1. What are the most reliable synthetic routes for 2,4-difluoro-N-[(4-methoxyphenyl)methyl]-benzenemethanamine, and how can reaction yields be optimized?
Methodological Answer :
- Reductive Amination : React 2,4-difluorobenzaldehyde with 4-methoxybenzylamine in the presence of a reducing agent (e.g., NaBH4 or NaBH3CN) in methanol or dichloromethane. Monitor pH (6–7) to favor imine formation .
- Catalytic Coupling : Use ruthenium-based catalysts for secondary amine synthesis, as described in ligand-promoted protocols (e.g., RuCl3 with PPh3). Optimize temperature (80–100°C) and solvent polarity (toluene or DMF) to enhance selectivity .
- Yield Improvement : Employ excess benzylamine (1.5–2 eq) and inert atmosphere (N2/Ar) to minimize oxidation by-products. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Advanced Characterization Techniques
Q. Q2. Which analytical methods are critical for resolving structural ambiguities in this compound, particularly regarding regiochemistry and fluorine substitution?
Methodological Answer :
- NMR Spectroscopy : Use NMR to confirm fluorine positions (δ -110 to -125 ppm for aromatic F) and NMR to distinguish benzylic protons (δ 3.7–4.2 ppm for CH2-N). Compare with literature data for 2,4-difluoro analogs .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., CHFNO) with <2 ppm error. Use ESI-TOF for accurate mass determination .
- X-ray Crystallography : Resolve stereochemical uncertainties (e.g., benzylic CH2 orientation) if crystalline derivatives are accessible .
Biological Activity Hypotheses
Q. Q3. How can researchers design experiments to explore the biological activity of this compound, given its structural similarity to bioactive amines?
Methodological Answer :
- Target Identification : Screen against GPCRs or monoamine transporters (e.g., serotonin/dopamine receptors) using computational docking (AutoDock Vina) and validate via radioligand binding assays .
- Enzyme Inhibition : Test for MAO-A/B inhibition using fluorometric assays (kynuramine substrate) .
- Cellular Uptake : Label with for PET imaging to assess blood-brain barrier permeability in rodent models .
Advanced Structural and Stereochemical Analysis
Q. Q4. What strategies can differentiate stereoisomers or conformers of this compound, and how do substituents influence its 3D structure?
Methodological Answer :
- Chiral Chromatography : Use Chiralpak IG/U columns with ethanol/hexane to resolve enantiomers if asymmetric synthesis introduces stereocenters .
- Dynamic NMR : Analyze temperature-dependent NMR shifts to detect restricted rotation around the N-benzyl bond (e.g., coalescence at 80°C) .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to predict substituent effects on electron density (e.g., methoxy vs. fluorine electronic contributions) .
Addressing Data Contradictions
Q. Q5. How should researchers reconcile discrepancies in reported synthetic yields or spectral data for this compound?
Methodological Answer :
- Reproducibility Checks : Verify solvent purity (e.g., anhydrous CH2Cl2) and catalyst activation (e.g., Ru pre-treatment). Cross-validate NMR shifts with independent standards .
- By-Product Analysis : Use LC-MS to identify common impurities (e.g., over-reduced amines or oxidized imines). Adjust reaction time/temperature to suppress side pathways .
- Collaborative Validation : Share samples with third-party labs for spectral replication, focusing on NMR and HRMS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
